molecular formula C14H20N2O4S B2785130 methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate CAS No. 551920-82-2

methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate

Cat. No.: B2785130
CAS No.: 551920-82-2
M. Wt: 312.38
InChI Key: ZSUMEQHHXBLUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate: . This compound is characterized by its molecular structure, which includes a piperidine ring, a methyl group, and a tosyl group (p-toluenesulfonyl group).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate typically involves the following steps:

  • Piperidine Derivative Formation: : Piperidine is reacted with appropriate reagents to introduce the desired functional groups.

  • Tosylation: : The piperidine derivative undergoes tosylation, where a tosyl chloride reacts with the amine group to form the tosylated piperidine.

  • Carbamate Formation: : The tosylated piperidine is then treated with methyl carbamate to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation Products: : Various oxidized derivatives depending on the specific conditions.

  • Reduction Products: : Reduced forms of the compound.

  • Substitution Products: : Substituted derivatives at the piperidine ring.

Scientific Research Applications

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of other chemical compounds.

  • Biology: : Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: : Investigated for its therapeutic potential in various medical applications.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate: can be compared with other similar compounds, such as:

  • Tosylated Piperidines: : Similar compounds with different substituents on the piperidine ring.

  • Carbamate Derivatives: : Other carbamate compounds with varying functional groups.

The uniqueness of This compound

Properties

IUPAC Name

methyl N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-11-3-5-13(6-4-11)21(18,19)16-9-7-12(8-10-16)15-14(17)20-2/h3-6,12H,7-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUMEQHHXBLUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.